2-Imino-3-(2'-amino-4'-chlorophenyl)thiazolidine diesilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate is a heterocyclic compound that belongs to the thiazolidine class. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate typically involves the reaction of 2-amino-4-chlorophenylthiazole with chloroacetyl chloride to form 2-chloroacetamido-4-chlorophenylthiazole. This intermediate is then treated with potassium thiocyanate in refluxing acetone to yield the desired thiazolidine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can also be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antifungal and antimicrobial activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate involves its interaction with specific molecular targets. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The presence of the thiazolidine ring and the amino and chloro substituents play a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones: These compounds have similar structures but different substituents on the thiazole ring.
2-Imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidione: This compound has additional chlorine atoms, which may enhance its biological activity.
Uniqueness
2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
100417-10-5 |
---|---|
Molekularformel |
C13H22ClN3O6S3 |
Molekulargewicht |
448.0 g/mol |
IUPAC-Name |
5-chloro-2-(2-imino-1,3-thiazolidin-3-yl)aniline;ethanesulfonic acid |
InChI |
InChI=1S/C9H10ClN3S.2C2H6O3S/c10-6-1-2-8(7(11)5-6)13-3-4-14-9(13)12;2*1-2-6(3,4)5/h1-2,5,12H,3-4,11H2;2*2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
OHEIUZMUCUFBDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)O.CCS(=O)(=O)O.C1CSC(=N)N1C2=C(C=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.